molecular formula C10H15ClN2 B1602631 N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine CAS No. 854650-27-4

N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine

Cat. No.: B1602631
CAS No.: 854650-27-4
M. Wt: 198.69 g/mol
InChI Key: IKWXSOGQJGFBFT-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a 3-chlorophenyl group and a 2-amino-2-methylpropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine typically involves the reaction of 3-chloroaniline with 2-amino-2-methylpropanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process would include steps such as purification and quality control to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro compounds, while substitution could result in various substituted phenylamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Could be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-N-(3-chlorophenyl)amine
  • N-(2-amino-2-methylpropyl)-N-phenylamine
  • N-(2-amino-2-methylpropyl)-N-(4-chlorophenyl)amine

Uniqueness

N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. The presence of the 3-chlorophenyl group and the 2-amino-2-methylpropyl group provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-N-(3-chlorophenyl)-2-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-10(2,12)7-13-9-5-3-4-8(11)6-9/h3-6,13H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWXSOGQJGFBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587940
Record name N~1~-(3-Chlorophenyl)-2-methylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854650-27-4
Record name N~1~-(3-Chlorophenyl)-2-methylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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